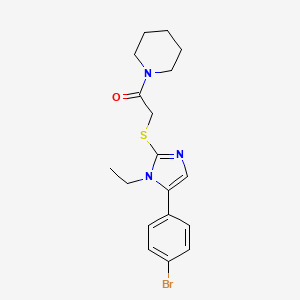
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H22BrN3OS and its molecular weight is 408.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C16H18BrN3OS, with a molecular weight of approximately 423.35 g/mol. The structure includes an imidazole ring, a piperidine moiety, and a bromophenyl group, which contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing imidazole and thiazole rings often exhibit significant antimicrobial properties. Preliminary studies suggest that derivatives of this compound demonstrate antibacterial activity against both gram-positive and gram-negative bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .
Anticancer Activity
The anticancer potential of this compound has been assessed through various in vitro studies. It has shown promising results against multiple cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 12.3 |
| A549 (Lung Cancer) | 9.8 |
These findings indicate that the compound may inhibit cell proliferation effectively, suggesting mechanisms of action that could involve apoptosis induction or cell cycle arrest .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has also been studied. Notably, it has shown activity against acetylcholinesterase (AChE) and urease:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 8.2 |
| Urease | 5.6 |
These results suggest that the compound could be useful in treating conditions like Alzheimer's disease (via AChE inhibition) and as a potential therapeutic agent for urea-related disorders .
The biological activity of This compound is believed to stem from its structural composition, which allows it to interact effectively with various biological targets:
- Molecular Docking Studies : Computational studies have indicated that the compound can bind to active sites of target proteins, potentially inhibiting their function. For instance, docking studies with AChE suggest strong binding affinity due to hydrophobic interactions facilitated by the bromophenyl group .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial effects of this compound against MRSA strains, showing significant inhibition compared to standard antibiotics.
- Anticancer Efficacy Assessment : In vitro tests on MCF-7 cells revealed that treatment with the compound resulted in increased apoptotic markers, suggesting a mechanism involving programmed cell death.
- Enzyme Inhibition Analysis : A study focused on urease inhibition demonstrated that the compound could reduce urea levels significantly in vitro, indicating its potential application in treating hyperuremia .
属性
IUPAC Name |
2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3OS/c1-2-22-16(14-6-8-15(19)9-7-14)12-20-18(22)24-13-17(23)21-10-4-3-5-11-21/h6-9,12H,2-5,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWXNXCUZLNXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














